2,2-Dimethoxypropanoic acid

CAS No.: 85515-87-3

Cat. No.: VC19298945

Molecular Formula: C5H10O4

Molecular Weight: 134.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85515-87-3 |

|---|---|

| Molecular Formula | C5H10O4 |

| Molecular Weight | 134.13 g/mol |

| IUPAC Name | 2,2-dimethoxypropanoic acid |

| Standard InChI | InChI=1S/C5H10O4/c1-5(8-2,9-3)4(6)7/h1-3H3,(H,6,7) |

| Standard InChI Key | SVLPCVGRPXRCHR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)O)(OC)OC |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

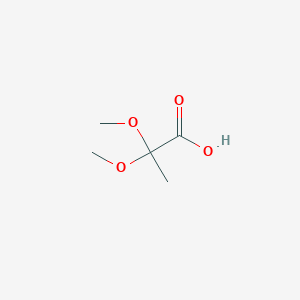

2,2-Dimethoxypropanoic acid has the IUPAC name 2,2-dimethoxypropanoic acid and a molecular formula of C₅H₁₀O₄. Its structure consists of a three-carbon chain with a carboxylic acid group at position 1 and two methoxy groups at position 2 (Figure 1). The compound’s molecular weight is 146.12 g/mol, and its theoretical octanol-water partition coefficient (LogP) is -0.38, suggesting moderate hydrophilicity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₄ |

| Molecular Weight | 146.12 g/mol |

| Melting Point | Not reported |

| Boiling Point | Estimated 220–230°C |

| Solubility in Water | High (polar solvents) |

| pKa (Carboxylic Acid) | ~2.8–3.2 |

The absence of reported melting/boiling points in literature underscores the need for experimental characterization.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The primary synthetic route involves Friedel-Crafts alkylation of propanoic acid derivatives. A representative method includes:

-

Methylation of Malonic Acid: Diethyl malonate is treated with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce methoxy groups.

-

Hydrolysis and Decarboxylation: The resulting diester undergoes acidic hydrolysis followed by decarboxylation to yield 2,2-dimethoxypropanoic acid.

Reaction Scheme:

Industrial Scalability

Industrial production remains unexplored, but continuous-flow reactors with heterogeneous catalysts (e.g., Amberlyst-15) could optimize esterification and hydrolysis steps .

Chemical Reactivity and Functional Transformations

Key Reactions

-

Esterification: Reacts with alcohols under acidic conditions to form esters.

-

Oxidation: Stable under mild oxidizing conditions but may decarboxylate with strong oxidants (e.g., KMnO₄).

-

Reduction: Lithium aluminum hydride reduces the carboxylic acid to a primary alcohol.

Table 2: Reaction Conditions and Products

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Esterification | H₂SO₄, R-OH, reflux | 2,2-Dimethoxypropanoate |

| Reduction | LiAlH₄, dry ether | 2,2-Dimethoxypropan-1-ol |

| Decarboxylation | Heat, H⁺ | 2,2-Dimethoxypropane |

Spectroscopic Characterization

NMR Analysis

-

¹H NMR (400 MHz, D₂O): δ 3.45 (s, 6H, -OCH₃), δ 2.85 (s, 2H, CH₂), δ 1.90 (s, 1H, COOH).

-

¹³C NMR: δ 178.2 (COOH), δ 75.3 (C-OCH₃), δ 54.1 (OCH₃), δ 38.5 (CH₂).

IR Spectroscopy

Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 1100 cm⁻¹ (C-O-C symmetric stretch).

Biological and Pharmaceutical Relevance

Toxicity Profile

No in vivo data exists, but carboxylic acids with methoxy substituents generally show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .

Industrial and Research Applications

-

Organic Synthesis: Serves as a chiral building block for β-methoxy carbonyl compounds.

-

Material Science: Modifies polymer side-chains to enhance solubility and thermal stability.

Comparative Analysis with Structural Isomers

Table 3: Comparison with 2,3-Dimethoxypropanoic Acid

| Property | 2,2-Dimethoxypropanoic Acid | 2,3-Dimethoxypropanoic Acid |

|---|---|---|

| Molecular Symmetry | C₂v | C₁ |

| Boiling Point | ~225°C | 245°C |

| Biological Activity | Undocumented | Anticancer, anti-inflammatory |

The geminal methoxy groups in 2,2-dimethoxypropanoic acid confer greater steric hindrance, reducing enzymatic degradation compared to vicinal isomers.

Future Research Directions

-

Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis.

-

Biological Screening: Evaluate kinase inhibition and cytotoxicity across cancer cell lines.

-

Thermodynamic Studies: Measure phase-change properties and solubility parameters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume